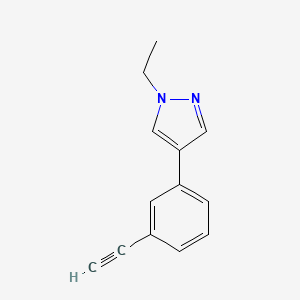

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features an ethyl group at the 4-position and a 3-ethynyl-phenyl group attached to the pyrazole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acetoacetate and hydrazine hydrate.

Reaction Steps:

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions may involve the replacement of hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various halogenating agents, such as bromine (Br2) or iodine (I2)

Major Products Formed:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Halogenated pyrazoles

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole, in cancer therapy. For instance, research has demonstrated that certain pyrazole-based compounds can inhibit lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. This inhibition leads to decreased lactate production and cell growth suppression in various cancer cell lines, including pancreatic and Ewing's sarcoma cells .

Case Study: LDH Inhibition

- Compound Tested: this compound

- Cell Lines: MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma)

- Outcome: Demonstrated sub-micromolar suppression of lactate output and cell growth inhibition.

1.2 Anti-inflammatory Properties

Pyrazole derivatives have also shown promise as anti-inflammatory agents. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study reported that certain pyrazoles exhibited potent COX-2 inhibitory activity with IC50 values significantly lower than those of traditional anti-inflammatory drugs .

Case Study: COX Inhibition

- Compounds Tested: Various pyrazole derivatives

- Target: COX-1 and COX-2 enzymes

- Outcome: High COX-2 selectivity index compared to celecoxib.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methodologies, including the reaction of hydrazines with carbonyl compounds under acidic or basic conditions. Recent advancements in synthetic techniques have improved yields and regioselectivity, allowing for the efficient production of this compound and its analogs .

Synthesis Overview:

| Methodology | Yield (%) | Key Reagents |

|---|---|---|

| One-pot synthesis | 70 - 95 | Aryl hydrazines, diketones |

| Cu-catalyzed reactions | Up to 99 | Cu(OTf)₂, DBU |

Material Science Applications

Beyond medicinal uses, pyrazoles like this compound are explored in material science for their unique electronic properties. Their ability to form stable complexes with metals makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mecanismo De Acción

The mechanism by which 1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. The ethynyl group on the phenyl ring can participate in conjugation reactions, enhancing the compound's biological activity. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical processes.

Comparación Con Compuestos Similares

1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole is unique due to its specific structural features, such as the presence of the ethynyl group and the ethyl group on the pyrazole ring. Similar compounds include:

1-Methyl-4-(3-ethynyl-phenyl)-1H-pyrazole: Similar structure but with a methyl group instead of ethyl.

4-(3-Ethynyl-phenyl)-1H-pyrazole: Lacks the ethyl group at the 4-position.

1-Ethyl-4-(3-phenyl-phenyl)-1H-pyrazole: Different substituent on the phenyl ring.

These compounds may exhibit varying degrees of biological activity and chemical reactivity due to differences in their molecular structures.

Propiedades

IUPAC Name |

1-ethyl-4-(3-ethynylphenyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-3-11-6-5-7-12(8-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTWISZNFKFBLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.